molecular formula C26H18N2O4S2 B12275150 [3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B12275150
M. Wt: 486.6 g/mol
InChI Key: GTIWORLMTMAQOZ-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that features a unique combination of functional groups, including amino, methoxy, thiophene, thieno, pyridine, and benzodioxole moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Thiophene and Methoxyphenyl Groups: This can be achieved through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

    Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methoxyphenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives with modified thiophene and methoxyphenyl groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its various functional groups allow for interactions with different biological targets.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological macromolecules, while the thiophene and thieno groups can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as tioconazole and sertaconazole nitrate.

    Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores, such as certain kinase inhibitors.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as piperine and safrole.

Uniqueness

The uniqueness of 3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-ylmethanone lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H18N2O4S2

Molecular Weight

486.6 g/mol

IUPAC Name

[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C26H18N2O4S2/c1-30-16-7-4-14(5-8-16)17-12-18(21-3-2-10-33-21)28-26-22(17)23(27)25(34-26)24(29)15-6-9-19-20(11-15)32-13-31-19/h2-12H,13,27H2,1H3

InChI Key

GTIWORLMTMAQOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)C6=CC=CS6

Origin of Product

United States

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